molecular formula C10H11ClN2O2 B2442165 Methyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate CAS No. 2174001-39-7

Methyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Cat. No.: B2442165
CAS No.: 2174001-39-7
M. Wt: 226.66
InChI Key: DNNOFCYZMUVROS-UHFFFAOYSA-N
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Description

Methyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a synthetic organic compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a fused ring system with nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-nitropyridine with ethyl acetoacetate in the presence of a base, followed by reduction and esterification steps.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-6-carboxylic acid, while substitution reactions can produce a variety of substituted naphthyridine derivatives.

Scientific Research Applications

Methyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Pharmaceuticals: The compound may serve as an intermediate in the production of drugs targeting specific biological pathways.

    Materials Science: It can be utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-1,6-naphthyridine-6-carboxylate
  • Ethyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
  • Methyl 4-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Uniqueness

Methyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is unique due to its specific substitution pattern and the presence of the chloro group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications.

Properties

IUPAC Name

methyl 4-chloro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c1-15-10(14)13-5-3-9-7(6-13)8(11)2-4-12-9/h2,4H,3,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNOFCYZMUVROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=NC=CC(=C2C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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